4-Hydroxy Ibrutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Ibrutinib is a derivative of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The addition of a hydroxyl group to Ibrutinib enhances its solubility and potentially modifies its pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ibrutinib involves the hydroxylation of Ibrutinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide under controlled conditions . The reaction typically requires a solvent like tetrahydrofuran (THF) and a catalyst to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: 4-Hydroxy Ibrutinib undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Ibrutinib.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Ibrutinib.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4-Hydroxy Ibrutinib has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
4-Hydroxy Ibrutinib exerts its effects by irreversibly binding to the cysteine residue C481 in the active site of Bruton’s tyrosine kinase (BTK). This binding inhibits the enzymatic activity of BTK, leading to the disruption of B-cell receptor signaling pathways. This inhibition results in decreased proliferation and survival of malignant B-cells .
相似化合物的比较
Acalabrutinib: Another BTK inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Tirabrutinib: A second-generation BTK inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: A BTK inhibitor with enhanced potency and fewer side effects compared to Ibrutinib.
Uniqueness of 4-Hydroxy Ibrutinib: The addition of a hydroxyl group to Ibrutinib enhances its solubility and may improve its pharmacokinetic profile, making it a potentially more effective therapeutic agent .
属性
分子式 |
C25H24N6O3 |
---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
1-[3-[4-amino-3-[4-(4-hydroxyphenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(33)30-13-3-4-17(14-30)31-25-22(24(26)27-15-28-25)23(29-31)16-5-9-19(10-6-16)34-20-11-7-18(32)8-12-20/h2,5-12,15,17,32H,1,3-4,13-14H2,(H2,26,27,28) |
InChI 键 |
HJAGSCLKIGHKCE-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=C(C=C5)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。